

The Pharmacokinetics and Pharmacodynamics of Rodatristat: An In-depth Technical Guide

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Compound of Interest

Compound Name: Rodatristat

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Introduction

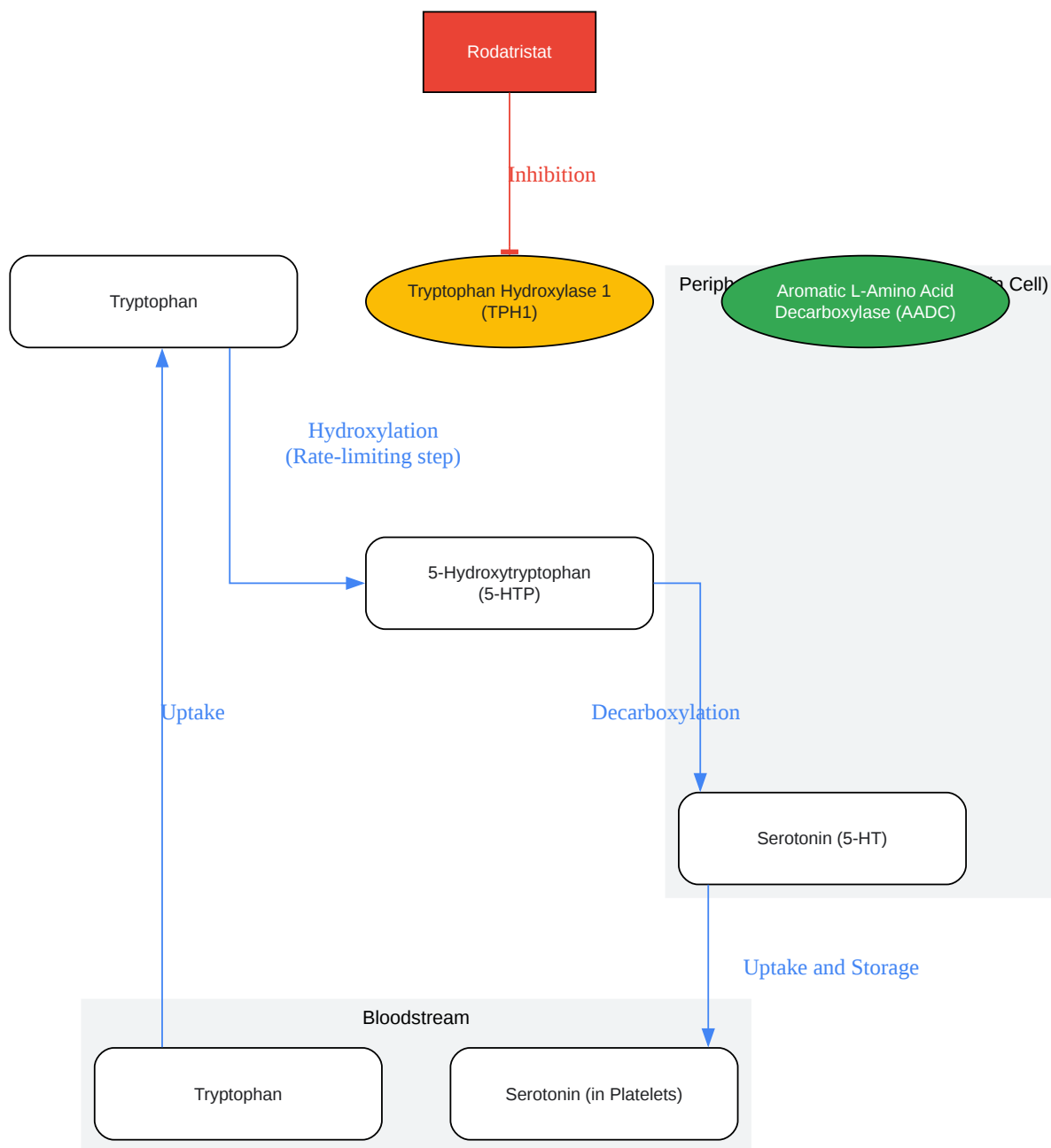
Rodatristat ethyl, a prodrug of the active moiety **rodatristat**, is an investigational small molecule designed as a potent and peripherally restricted inhibitor of tryptophan hydroxylase (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues. By inhibiting TPH1, **rodatristat** aims to reduce peripheral serotonin levels, which are implicated in the pathophysiology of various diseases, most notably pulmonary arterial hypertension (PAH). This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for **rodatristat**, along with detailed experimental methodologies and a critical analysis of its clinical development.

Mechanism of Action

Rodatristat targets the serotonin synthesis pathway at its origin. Serotonin, a biogenic amine, has diverse physiological roles. While central serotonin is a key neurotransmitter, peripheral serotonin, produced primarily by enterochromaffin cells in the gut and stored in platelets, is involved in vasoconstriction, inflammation, and cell proliferation. In PAH, elevated peripheral serotonin levels are thought to contribute to the proliferation of pulmonary artery smooth muscle cells and endothelial cells, leading to vascular remodeling and increased pulmonary vascular resistance.

Rodatristat ethyl is rapidly converted in vivo to its active form, **rodatristat**, which selectively inhibits TPH1 over TPH2, the isoform responsible for central serotonin synthesis. This peripheral selectivity is a key design feature, intended to avoid potential central nervous system side effects associated with altered brain serotonin levels.

Signaling Pathway of Peripheral Serotonin Synthesis and TPH1 Inhibition by Rodatristat



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Caption: Peripheral serotonin synthesis pathway and the inhibitory action of **Rodatristat** on TPH1.

Pharmacokinetics

Rodatristat ethyl is administered orally as a prodrug to improve bioavailability. Following administration, it undergoes rapid conversion to the active metabolite, **rodatristat**.

Preclinical Pharmacokinetics

Nonclinical studies in rats demonstrated that **rodatristat** ethyl has low to moderate oral bioavailability and is quickly converted to **rodatristat**. Both compounds are highly protein-bound. Notably, these studies indicated that **rodatristat** has a negligible ability to cross the blood-brain barrier, with sub-pharmacologically relevant exposure levels in the central nervous system, thus preserving brain serotonin levels.^[1] Analysis of lung tissue distribution supported the accumulation of the active drug in the lungs.^[1]

Clinical Pharmacokinetics

Pharmacokinetic data in humans is primarily derived from studies in healthy volunteers and patients with PAH enrolled in the ELEVATE 2 clinical trial.

Parameter	Rodatristat Ethyl	Rodatristat (Active Moiety)	Reference
Half-life ($t_{1/2}$)	~5 hours	~12 hours	^[2]
Time to Steady State	Reached by Day 5 of repeated dosing	Reached by Day 5 of repeated dosing	^[2]
Excretion	Primarily biliary excretion (based on rat studies); minimal renal excretion	Primarily biliary excretion (based on rat studies); minimal renal excretion	^[2]

Table 1: Summary of Clinical Pharmacokinetic Parameters for **Rodatristat** Ethyl and **Rodatristat**.

Pharmacodynamics

The primary pharmacodynamic effect of **rodatristat** is the reduction of peripheral serotonin synthesis. This is typically assessed by measuring the levels of serotonin's main metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in plasma and urine.

Preclinical Pharmacodynamics

In preclinical models of PAH, including the monocrotaline and SUGEN-hypoxia rat models, **rodatristat** ethyl demonstrated the ability to reduce serotonin levels and markers of disease.^[3]^[4] A 28-day preclinical study established that a 40% reduction in serotonin biosynthesis was associated with significant improvements in vascular remodeling and pulmonary vascular resistance in animal models of PAH.^[5]

Clinical Pharmacodynamics

In a study involving healthy volunteers, once-daily oral administration of **rodatristat** ethyl for 14 days resulted in a reduction of the peripheral serotonin biomarker, 5-HIAA.^[6] A mid-level dose of 400 mg twice daily was associated with an approximately 50% reduction in 5-HIAA.^[7] The ELEVATE 2 study aimed to achieve a clinically meaningful reduction in serotonin in patients with PAH, with doses of 300 mg and 600 mg twice daily selected based on pharmacokinetic/pharmacodynamic modeling that suggested these doses had a high probability of achieving the target 40% reduction in serotonin biosynthesis.^[5]

Study Population	Dose	Biomarker	Percent Reduction	Reference
Healthy Volunteers	400 mg BID	5-HIAA	~50%	^[7]
PAH Animal Models	N/A	Serotonin Biosynthesis	Target of 40% for efficacy	^[5]

Table 2: Summary of Key Pharmacodynamic Findings for **Rodatristat**.

Experimental Protocols

Preclinical Efficacy Studies in PAH Models

Animal Models:

- Monocrotaline (MCT) Rat Model: A widely used model where a single subcutaneous injection of monocrotaline induces pulmonary hypertension.
- SUGEN-Hypoxia (SuHx) Rat Model: This model is considered to be more clinically relevant, involving an injection of the VEGF receptor blocker SU5416 followed by exposure to chronic hypoxia, leading to severe angioproliferative PAH.[8]

Methodology:

- Induction of PAH: As described above for each model.
- Drug Administration: **Rodatristat** ethyl was administered orally to the animals.
- Assessment of Efficacy:
 - Hemodynamics: Measurement of right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
 - Vascular Remodeling: Histological analysis of pulmonary arterioles to assess medial wall thickness and muscularization.
 - Right Ventricular Hypertrophy: Assessed by the Fulton index (ratio of right ventricular weight to left ventricular plus septal weight).
 - Biomarker Analysis: Measurement of serotonin and 5-HIAA levels in plasma, urine, and lung tissue.

ELEVATE 2 Clinical Trial

Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of **rodatristat** ethyl in patients with PAH.[3]

Patient Population: Adults with symptomatic PAH (WHO Functional Class II or III) on stable background therapy.[6]

Intervention:

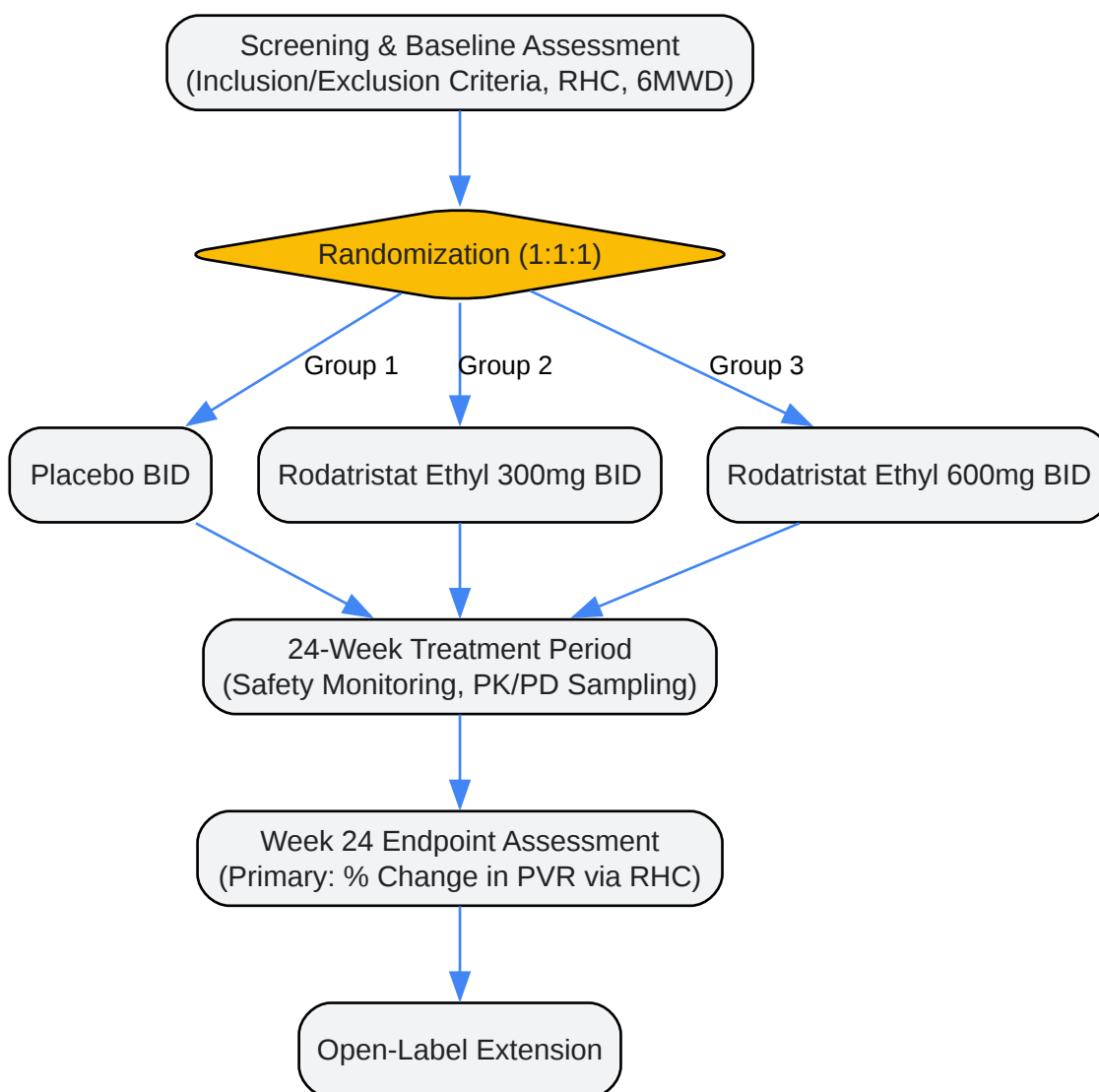
- **Rodatristat** ethyl 300 mg twice daily
- **Rodatristat** ethyl 600 mg twice daily
- Placebo twice daily

Primary Endpoint: Percent change from baseline in pulmonary vascular resistance (PVR) at week 24, as measured by right heart catheterization.[\[9\]](#)

Pharmacokinetic and Pharmacodynamic Assessments:

- PK: Blood samples were collected to determine the plasma concentrations of **rodatristat** ethyl and its active metabolite, **rodatristat**.
- PD: Plasma and urine samples were collected at baseline and at specified time points to measure 5-HIAA concentrations.[\[1\]](#)

Workflow for the ELEVATE 2 Clinical Trial



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Caption: High-level workflow of the ELEVATE 2 clinical trial.

Bioanalytical Methods for 5-HIAA Quantification

The measurement of 5-HIAA in plasma and urine is crucial for assessing the pharmacodynamic effect of **rodatristat**. The standard method employed is liquid chromatography with tandem mass spectrometry (LC-MS/MS).^[1]

General Protocol:

- **Sample Preparation:** Urine samples are typically diluted, and plasma samples undergo protein precipitation.
- **Chromatographic Separation:** The prepared sample is injected into a liquid chromatography system, where 5-HIAA is separated from other components on a reversed-phase column.
- **Mass Spectrometric Detection:** The eluent from the chromatography system is introduced into a tandem mass spectrometer. 5-HIAA is ionized, and specific precursor-to-product ion transitions are monitored for quantification, providing high sensitivity and specificity.

Clinical Trial Results and Future Directions

The ELEVATE 2 trial was completed, and the results were unfortunately not supportive of the therapeutic hypothesis. The study did not meet its primary endpoint; in fact, treatment with **rodatristat** ethyl was associated with a worsening of pulmonary hemodynamics compared to placebo.^{[8][9]} Patients in both the 300 mg and 600 mg twice-daily groups showed an increase in pulmonary vascular resistance.^[6]

These unexpected findings have raised questions about the role of peripheral serotonin inhibition in the treatment of established PAH. While the preclinical data were promising, the translation to clinical efficacy was not observed. The reasons for this discrepancy are likely multifactorial and may include off-target effects of the compound or a more complex role for serotonin in the pathophysiology of human PAH than previously understood.^[8]

Conclusion

Rodatristat ethyl is a peripherally restricted TPH1 inhibitor that effectively reduces peripheral serotonin synthesis. Its pharmacokinetic profile is characterized by rapid conversion to the active moiety, **rodatristat**, which has a half-life of approximately 12 hours. The pharmacodynamics are clearly demonstrated by a dose-dependent reduction in the serotonin metabolite 5-HIAA. However, despite a strong preclinical rationale and successful target engagement, the ELEVATE 2 Phase 2b clinical trial in patients with PAH showed a negative impact on the primary endpoint of pulmonary vascular resistance. This outcome underscores the challenges of translating preclinical findings to clinical efficacy and highlights the complexity of the serotonin pathway in human disease. Further research is needed to fully understand

these results and to determine if there is any future therapeutic potential for TPH1 inhibition in other indications.

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